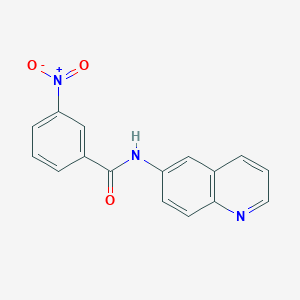![molecular formula C17H27N3O B5034500 1-[4-(diethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B5034500.png)
1-[4-(diethylamino)benzyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(diethylamino)benzyl]-3-piperidinecarboxamide, commonly known as DEAB, is a chemical compound that has gained significant attention in the field of scientific research. This organic compound is widely used in various laboratory experiments due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of DEAB is primarily based on its inhibition of ALDH activity. ALDH is an enzyme that plays a crucial role in the metabolism of aldehydes, including retinaldehyde, which is essential for the differentiation of stem cells. DEAB binds to the active site of ALDH, preventing the enzyme from metabolizing retinaldehyde, which leads to the inhibition of stem cell differentiation.
Biochemical and Physiological Effects:
DEAB has been shown to have several biochemical and physiological effects. In addition to its inhibition of ALDH activity, DEAB has been shown to induce apoptosis in cancer cells. DEAB has also been shown to inhibit the growth of human prostate cancer cells by inducing cell cycle arrest in the G1 phase.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be used in a wide range of experiments. Additionally, DEAB is a selective inhibitor of ALDH, making it a useful tool for studying stem cell differentiation. However, DEAB also has some limitations. It is a potent inhibitor of ALDH, which can lead to off-target effects. Additionally, DEAB has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for the use of DEAB in scientific research. One area of interest is the development of DEAB-based therapies for cancer. DEAB has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DEAB could be used in combination with other therapies to enhance their effectiveness. Another potential future direction is the use of DEAB in the study of neurodegenerative diseases. ALDH has been implicated in the pathogenesis of several neurodegenerative diseases, and DEAB could be used to study the role of ALDH in these diseases.
Conclusion:
In conclusion, DEAB is a unique and versatile compound that has a wide range of potential applications in scientific research. Its ability to inhibit ALDH activity makes it a useful tool for studying stem cell differentiation, and its potential as a cancer therapy makes it an exciting area of research. While there are some limitations to its use, DEAB has the potential to make significant contributions to the field of scientific research in the future.
Méthodes De Synthèse
DEAB can be synthesized using a simple and efficient method. The most commonly used method for synthesizing DEAB is the reaction between piperidine and 4-(diethylamino)benzaldehyde in the presence of acetic anhydride. This reaction results in the formation of DEAB as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
DEAB has a wide range of potential applications in scientific research. One of the most significant applications of DEAB is in the study of stem cell differentiation. DEAB has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), which is a critical enzyme in the process of stem cell differentiation. By inhibiting ALDH activity, DEAB can prevent the differentiation of stem cells, allowing for the expansion of undifferentiated cells for further research.
Propriétés
IUPAC Name |
1-[[4-(diethylamino)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-3-20(4-2)16-9-7-14(8-10-16)12-19-11-5-6-15(13-19)17(18)21/h7-10,15H,3-6,11-13H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMJJLYYURHYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5034449.png)
![N-(4-methylphenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5034455.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5034458.png)
![butyl 4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5034459.png)
![4-(3-methoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5034465.png)
![2-thioxo-5-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5034470.png)



![4-chloro-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5034504.png)
![2-methoxy-4-methyl-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5034508.png)
![ethyl (5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5034516.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5034528.png)

